

Head-to-head comparison of Tegoprazan and PPIs on nocturnal acid breakthrough

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Compound of Interest

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Head-to-Head Comparison: Tegoprazan vs. PPIs for Nocturnal Acid Breakthrough

For Researchers, Scientists, and Drug Development Professionals

Nocturnal acid breakthrough (NAB) remains a significant clinical challenge in the management of acid-related disorders, often compromising the therapeutic efficacy of traditional proton pump inhibitors (PPIs).^{[1][2][3]} This guide provides a detailed, data-driven comparison of Tegoprazan, a potassium-competitive acid blocker (P-CAB), and conventional PPIs in addressing NAB. The content herein is intended to support research, scientific evaluation, and drug development efforts in gastroenterology.

Executive Summary

Tegoprazan demonstrates a superior profile in managing nocturnal acid breakthrough when compared to traditional PPIs.^[4] As a P-CAB, its distinct mechanism of action allows for a more rapid onset and sustained acid suppression throughout the night.^{[5][6][7]} Clinical data consistently show that Tegoprazan maintains a higher intragastric pH for a longer duration overnight compared to PPIs such as esomeprazole and dexlansoprazole.^{[4][8][9]} This enhanced pharmacodynamic profile suggests Tegoprazan may offer a more effective solution for patients experiencing nocturnal symptoms and complications of acid reflux.^[7]

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from comparative studies on Tegoprazan and PPIs in the context of nocturnal acid suppression.

Parameter	Tegoprazan (50 mg)	Vonoprazan (20 mg)	Esomeprazole (40 mg)	Dexlansoprazole (60 mg)
Time to reach intra gastric pH \geq 4	~1 hour[4]	~4 hours[4]	~4 hours[4]	7 hours[8][9]
% Time with intra gastric pH \geq 4 at night	66.0%[4]	60.5%[4]	36.1%[4]	60.55% (over 24h)[8][9]
Night-time median pH	> 4[4]	> 4[4]	< 4[4]	Not Reported
Night-time mean pH	> 4[4]	> 4[4]	< 4[4]	Not Reported
Influence of CYP2C19 Phenotype	No significant influence[4]	No significant influence[4]	Efficacy tends to be influenced[4]	Not Reported

Mechanisms of Action

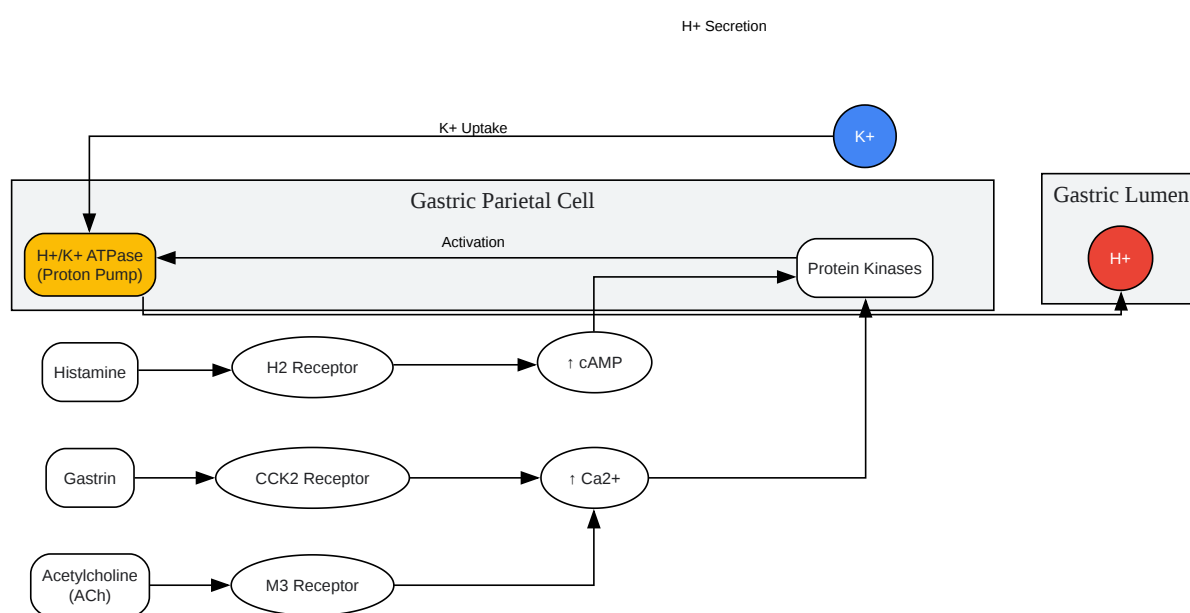
The fundamental differences in the mechanisms of action between Tegoprazan and PPIs underlie their distinct pharmacodynamic profiles.

Tegoprazan (P-CAB): Tegoprazan is a potassium-competitive acid blocker.[5] It competitively and reversibly binds to the potassium-binding site of the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[5][6] This action does not require acid activation and directly inhibits the final step of the gastric acid secretion pathway.[5][7] The reversible nature of this binding allows for a rapid onset and sustained acid suppression.[5][10]

Proton Pump Inhibitors (PPIs): PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[11][12] Once activated, they form a covalent, irreversible bond with cysteine residues on the H⁺/K⁺-ATPase.[13][14] This irreversible inhibition necessitates the synthesis of new proton pumps to restore acid secretion,

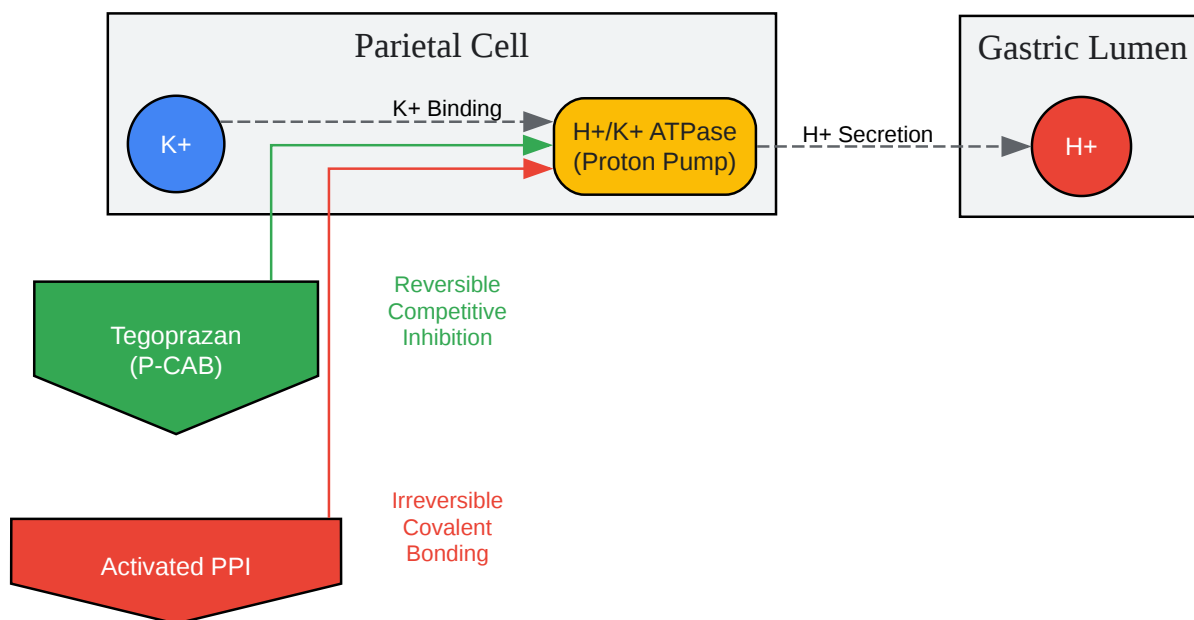
leading to a longer onset of action and potential for variability in efficacy due to factors like meal timing and CYP2C19 genetic polymorphisms.[7][11][13]

Signaling Pathways and Mechanisms of Action Diagrams



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Diagram 1: Gastric Acid Secretion Signaling Pathway



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Diagram 2: Mechanisms of Action of Tegoprazan and PPIs

Experimental Protocols

The comparative efficacy of Tegoprazan and PPIs on nocturnal acid breakthrough has been evaluated in randomized, open-label, crossover clinical trials.[4][8] A representative experimental workflow is detailed below.

1. Subject Recruitment and Screening:

- Healthy male volunteers are typically recruited.[8][9]
- Inclusion and exclusion criteria are applied, including screening for CYP2C19 metabolizer status.[4]

2. Study Design:

- A randomized, open-label, multi-period, crossover design is commonly employed.[4][8]
- Each subject receives single doses of the study drugs (e.g., Tegoprazan, a PPI) in a randomized sequence, separated by a washout period of 7-10 days.[8][9]

3. Drug Administration:

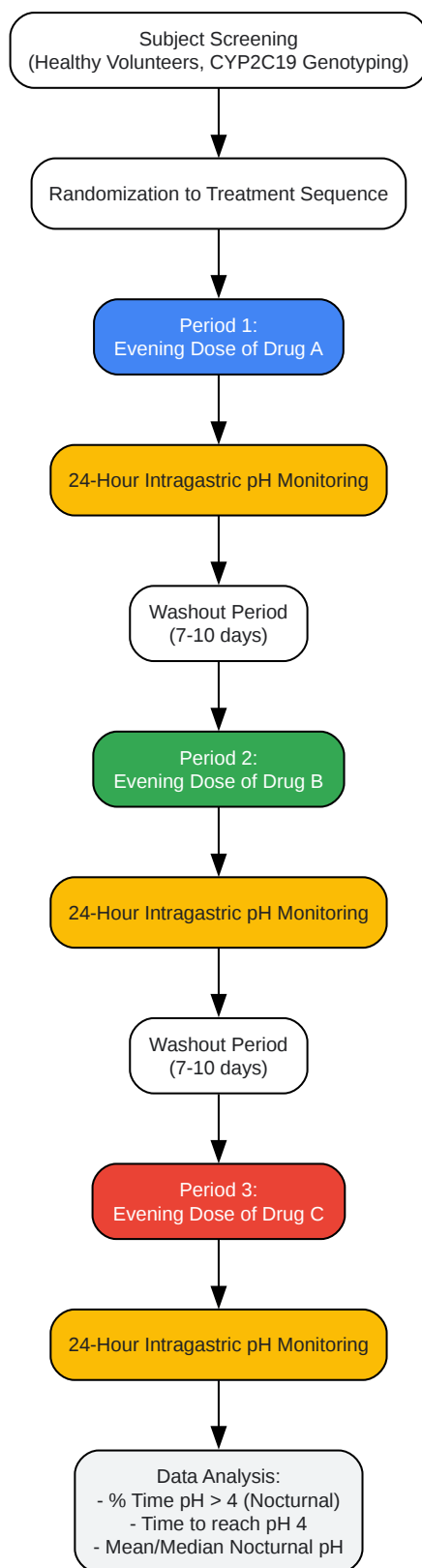
- Study drugs are administered at a standardized time in the evening (e.g., between 8:30 p.m. and 10:30 p.m.) with a specified volume of water.[8]
- Food and water intake are restricted for a defined period before and after drug administration.[8]

4. 24-Hour Intra-gastric pH Monitoring:

- A disposable single-use pH probe is calibrated and inserted through the nose into the stomach, positioned approximately 5-10 cm below the lower esophageal sphincter.[8][15]
- Gastric pH is continuously measured and recorded every few seconds for a 24-hour period before and after drug administration.[8]
- The nocturnal period is defined, for instance, as the 12 hours from 10:00 p.m. to 10:00 a.m. [4]

5. Data Analysis:

- Pharmacodynamic parameters are calculated from the pH monitoring data. Key metrics include:
 - The percentage of time the intra-gastric pH is maintained above 4.[4][8]
 - The time to reach an intra-gastric pH of 4.[4][8]
 - Mean and median intra-gastric pH over the nocturnal period.[4]
- Nocturnal acid breakthrough is often defined as a drop in intra-gastric pH to less than 4 for at least 60 consecutive minutes during the overnight period.[1][3][16]



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Diagram 3: Experimental Workflow for NAB Study

Conclusion

The available evidence strongly suggests that Tegoprazan offers significant advantages over traditional PPIs in the management of nocturnal acid breakthrough. Its rapid onset of action, sustained and potent acid suppression throughout the night, and consistent efficacy irrespective of CYP2C19 metabolizer status position it as a promising therapeutic option for patients with acid-related disorders, particularly those with persistent nocturnal symptoms. Further research, including long-term and patient-reported outcome studies, will continue to delineate the clinical role of Tegoprazan in this setting.

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